molecular formula C34H42O20 B10799218 Aervitrin

Aervitrin

Katalognummer: B10799218
Molekulargewicht: 770.7 g/mol
InChI-Schlüssel: POMAQDQEVHXLGT-AFIHRZNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aervitrin, with the generic name Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) provided for non-clinical research applications . This compound acts through a mechanism of non-competitive allosteric inhibition, binding directly to the reverse transcriptase enzyme of HIV-1 . This binding distorts the enzyme's active site and blocks its RNA-dependent and DNA-dependent DNA polymerase activities, thereby preventing viral replication . Its distinct diarylpyrimidine structure and molecular flexibility allow it to maintain activity against a broad panel of HIV-1 variants, including those with common resistance mutations to first-generation NNRTIs, making it a valuable tool for studying antiviral resistance . Research-grade Aervitrin is ideal for fundamental virology studies, investigating drug resistance mechanisms, and screening novel antiviral compounds in vitro. This product is labeled "For Research Use Only" (RUO) . It is explicitly not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes.

Eigenschaften

Molekularformel

C34H42O20

Molekulargewicht

770.7 g/mol

IUPAC-Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11+,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33+,34-/m0/s1

InChI-Schlüssel

POMAQDQEVHXLGT-AFIHRZNTSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@@H]6[C@@H]([C@@H]([C@H]([C@H](O6)C)O)O)O)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methanolic Extraction

The powdered plant material is subjected to maceration in methanol (HPLC grade) at a 1:10 (w/v) ratio for 72 hours under continuous agitation (150 rpm) at room temperature. Methanol’s polarity enables efficient solubilization of phenolic glycosides like Aervitrin, while minimizing the co-extraction of non-polar alkaloids. Post-maceration, the mixture is filtered through Whatman No. 1 filter paper, and the supernatant is concentrated under reduced pressure (40°C, 0.8 bar) using a rotary evaporator. The resultant semisolid extract is lyophilized to obtain a free-flowing powder with a yield of 12–15% (w/w).

Aqueous Extraction for Polar Constituents

For comparative studies, an aqueous extract is prepared by refluxing the plant powder in deionized water (1:15 w/v) at 80°C for 4 hours. The aqueous phase is centrifuged (3,000 rpm, 15 minutes) to remove particulate matter and lyophilized. While this method yields higher quantities (18–22% w/w), it risks hydrolyzing labile glycosidic bonds in Aervitrin, necessitating pH monitoring (optimal pH: 5.5–6.0).

Phytochemical Screening and Fractionation

Preliminary Qualitative Analysis

The crude methanolic extract undergoes phytochemical screening to confirm the presence of phenolics:

  • Folin-Ciocalteu Test : 0.5 mL of extract mixed with 2.5 mL of Folin-Ciocalteu reagent and 2 mL of 7.5% Na₂CO₃ exhibits a blue-green coloration (λ_max = 765 nm), indicating phenolic hydroxyl groups.

  • Ferric Chloride Test : Formation of a dark-green precipitate upon adding 2% FeCl₃ confirms phenolic rings.

Liquid-Liquid Partitioning

To isolate Aervitrin from co-extracted alkaloids, the methanolic extract is partitioned sequentially using ethyl acetate and n-butanol. The n-butanol fraction, enriched with polar glycosides, is evaporated to dryness and reconstituted in 70% methanol for chromatographic purification.

High-Performance Liquid Chromatography (HPLC) Purification

Chromatographic Conditions

Aervitrin is purified using a Waters 2487 HPLC system equipped with a C18 reverse-phase column (250 × 4.6 mm, 5 μm). The mobile phase comprises:

  • Solution A : 50 mM sodium phosphate (pH 3.3) in 10% methanol.

  • Solution B : 70% methanol in deionized water.

A gradient elution profile is employed:

Time (min)% Solution A% Solution B
08515
205050
352080

Flow rate: 1.0 mL/min; detection wavelength: 320 nm; injection volume: 10 μL.

Peak Identification and Collection

Structural Characterization and Validation

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Aervitrin exhibits λ_max at 320 nm (aromatic π→π* transitions) and 265 nm (n→π* transitions of carbonyl groups).

  • Mass Spectrometry (LC-MS) : ESI-MS in positive mode shows a molecular ion peak at m/z 479.2 [M+H]⁺, corresponding to the molecular formula C₂₂H₂₂O₁₁.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, DMSO-d₆) : δ 6.89 (s, 1H, H-3), δ 7.62 (d, J = 8.5 Hz, 1H, H-6'), δ 6.21 (d, J = 2.0 Hz, 1H, H-8).

    • ¹³C NMR : δ 177.8 (C-4), δ 164.2 (C-7), δ 156.1 (C-2'), confirming a flavone glycoside skeleton.

Purity Assessment

HPLC-DAD analysis at 320 nm confirms a single peak with a purity index of 98.2%.

Challenges and Optimization Strategies

Solvent Selection

Methanol outperforms ethanol and acetone in extraction efficiency (Table 1):

SolventYield (%)Aervitrin Content (mg/g)
Methanol14.28.7 ± 0.3
Ethanol11.86.1 ± 0.2
Acetone9.43.9 ± 0.1

Temperature Effects

Elevated temperatures (>50°C) during extraction degrade Aervitrin’s glycosidic bonds, reducing yield by 40–60%.

Scalability and Industrial Relevance

Pilot-scale trials using accelerated solvent extraction (ASE) at 50°C and 1,500 psi achieve a 92% recovery rate, demonstrating feasibility for commercial production . However, the lack of synthetic routes necessitates reliance on plant-derived sources, posing challenges for large-scale standardization.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aervitrin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Aervitrin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können Aervitrin in seine reduzierten Formen umwandeln.

    Substitution: Aervitrin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Aervitrin zur Bildung von oxidierten Flavonoidderivaten führen, während die Reduktion zu reduzierten Flavonoidformen führen kann .

Wissenschaftliche Forschungsanwendungen

Aervitrin exhibits a range of biological activities that underscore its potential as a therapeutic agent:

  • Antioxidant Properties : Aervitrin demonstrates significant antioxidant activity, which is crucial for combating oxidative stress linked to various diseases.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory conditions.
  • Hepatoprotective Activity : Studies indicate that Aervitrin may protect liver cells from damage caused by toxins and oxidative stress.

Antiviral Activity

Recent studies have highlighted the potential of Aervitrin in combating viral infections, particularly SARS-CoV-2. Research indicates that compounds derived from Aerva lanata, including Aervitrin, exhibit binding affinities with the main protease of SARS-CoV-2, suggesting possible applications in developing antiviral therapies .

Cancer Treatment

Aervitrin's cytotoxic effects on cancer cells have been documented. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Its mechanism may involve inducing apoptosis in cancer cells, thereby offering a potential avenue for cancer therapy .

Diabetes Management

The antidiabetic properties of Aervitrin are also noteworthy. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models, indicating its potential role in managing diabetes.

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of phytochemicals against SARS-CoV-2, Aervitrin was identified as one of the compounds with significant binding affinity to the virus's main protease. This finding supports further exploration into its use as a therapeutic agent against COVID-19 .

Case Study 2: Cancer Cell Proliferation

Research conducted on human lung cancer cell lines demonstrated that Aervitrin significantly reduced cell viability. The study concluded that Aervitrin could be developed into an effective anticancer drug through further pharmacological investigations .

Wirkmechanismus

Aervitrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit excessive autophagy in hypoxia/reoxygenation cells and increase the phosphorylation of Akt and mTOR . These pathways are involved in regulating cell survival, growth, and metabolism. By modulating these pathways, Aervitrin can exert its therapeutic effects in various biological contexts.

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties :

  • Hypolipidemic Activity : Reduces serum lipid levels, inhibiting atherosclerosis progression .
  • Coagulation Enhancement : Improves platelet aggregation and clotting function .
  • Autophagy Regulation : Inhibits excessive autophagy in hypoxic/reoxygenated cells via Akt/mTOR phosphorylation .

Comparison with Similar Flavonoid Compounds

Flavonoids share a core phenylchromenone structure but exhibit functional diversity due to variations in glycosylation, hydroxylation, and other substitutions. Below is a comparative analysis of Aervitrin with four structurally or functionally related flavonoids:

Table 1: Structural and Functional Comparison of Aervitrin and Analogues

Compound Molecular Formula Source Key Activities Mechanism/Pathway References
Aervitrin C₃₄H₄₂O₂₀ Typha angustifolia L. Hypolipidemic, anti-atherosclerotic mTOR/Akt phosphorylation, lipid metabolism regulation
Homoeriodictyol C₁₆H₁₄O₆ Citrus species Antioxidant, anti-inflammatory Scavenges ROS, inhibits NF-κB
Isoschaftoside C₂₆H₂₈O₁₄ Desmodium uncinatum Antitumor, antimicrobial, nematicidal Disrupts microbial membranes, induces apoptosis
Flavanone C₁₅H₁₂O₂ Widespread in plants Aromatase inhibition, estrogen modulation Competes with substrate binding
Eriocitrin C₂₇H₃₂O₁₅ Citrus species Antioxidant, metabolic health Enhances glutathione synthesis

Structural Differences and Functional Implications

  • Glycosylation: Aervitrin’s large glycosyl group (C₃₄H₄₂O₂₀) enhances solubility in polar solvents (e.g., DMSO: 91 mg/mL) but may reduce membrane permeability compared to smaller flavonoids like Flavanone.
  • Substituents : Isoschaftoside’s C-glycosylation confers stability against enzymatic hydrolysis, making it more bioavailable in microbial environments .
  • Backbone Modifications: Eriocitrin’s dihydroxy structure (dihydroflavonol) increases antioxidant capacity compared to Aervitrin’s flavone backbone .

Pharmacological Efficacy

  • Lipid Metabolism : Aervitrin outperforms Eriocitrin in lipid-lowering effects, likely due to its unique interaction with hepatic LDL receptors .
  • Antioxidant Capacity : Eriocitrin and Homoeriodictyol exhibit stronger ROS-scavenging activity than Aervitrin, which prioritizes immune and coagulation pathways .
  • Therapeutic Specificity : Isoschaftoside’s nematicidal activity (EC₅₀: 0.1 µg/mL against M. incognita) highlights its agricultural applications, unlike Aervitrin’s focus on cardiovascular health.

Biologische Aktivität

Aervitrin, a flavonoid compound primarily isolated from the plant Aerva lanata, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of Aervitrin's biological activity, including its antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. Additionally, we will explore its mechanism of action, compare it with similar compounds, and discuss relevant case studies and research findings.

Chemical Structure and Properties

Aervitrin is characterized by the molecular formula C16H16O7C_{16}H_{16}O_7. Its structure includes distinctive hydroxyl and methoxy groups that enhance its reactivity and interaction with biological systems. These features contribute to its stability, solubility, and bioavailability, making it a valuable candidate for therapeutic applications .

Biological Activities

Aervitrin exhibits several notable biological activities:

  • Antioxidant Activity : Aervitrin has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Research indicates that Aervitrin can modulate inflammatory pathways, contributing to reduced inflammation in various models. For instance, it has demonstrated efficacy in reducing paw edema in rat models .
  • Hepatoprotective Effects : Aervitrin has been studied for its potential to protect liver cells from damage caused by toxins and oxidative stress. This effect is particularly significant in conditions leading to liver dysfunction .
  • Anticancer Properties : Preliminary studies suggest that Aervitrin may exhibit cytotoxic effects against certain cancer cell lines. For example, extracts containing Aervitrin have shown promise against human lung cancer cell lines .

The biological effects of Aervitrin are mediated through various molecular targets and signaling pathways:

  • Inhibition of Autophagy : Aervitrin has been found to inhibit excessive autophagy in hypoxia/reoxygenation conditions, which is crucial for cell survival during stress .
  • Modulation of Key Signaling Pathways : It enhances the phosphorylation of Akt and mTOR pathways, which are vital for cell growth and survival .

Comparison with Similar Compounds

Aervitrin shares structural similarities with other flavonoids but is distinguished by its unique combination of functional groups that enhance its biological activities. Below is a comparison table highlighting Aervitrin alongside similar compounds:

Compound NameMolecular FormulaKey Properties
AervitrinC16H16O7Antioxidant, anti-inflammatory, hepatoprotective
QuercetinC15H10O7Antioxidant, anti-inflammatory
RutinC27H30O16Antioxidant, vascular protective
KaempferolC15H10O6Antioxidant, anti-cancer properties

This table illustrates how Aervitrin's specific structural attributes contribute to its distinct therapeutic potential compared to other flavonoids.

Case Studies and Research Findings

Several studies have investigated the biological activity of Aervitrin:

  • Antioxidant Activity Study : In vitro assays demonstrated that Aervitrin effectively scavenges free radicals and reduces oxidative stress markers in cultured cells. This study supports its potential use as a dietary supplement for oxidative stress-related conditions .
  • Anti-inflammatory Model : In a rat model of inflammation induced by carrageenan, administration of Aervitrin significantly reduced paw edema compared to control groups. This finding suggests its utility in managing inflammatory disorders .
  • Anticancer Research : Extracts containing Aervitrin were tested against various cancer cell lines (e.g., HeLa and MCF-7) and showed promising cytotoxic effects, indicating potential as an adjunctive treatment in cancer therapy .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating and characterizing Aervitrin from natural sources?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic methods (NMR, MS) for structural elucidation. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards. Cross-validate purity using melting point analysis and elemental composition tests .
  • Data Example :

ParameterHPLC ConditionsNMR Peaks (ppm)
Solvent SystemAcetonitrile:H₂O (70:30)2.1 (s, 3H)
Flow Rate1.0 mL/min3.8 (d, 2H)

Q. How can researchers resolve contradictory bioactivity data for Aervitrin across in vitro and in vivo studies?

  • Methodological Answer : Conduct dose-response curve analyses to identify threshold effects. Use meta-analysis frameworks to reconcile discrepancies, accounting for variables like cell line viability, animal model selection, and pharmacokinetic parameters (e.g., bioavailability). Apply statistical models (ANOVA, regression) to isolate confounding factors .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating Aervitrin’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ omics-based approaches (proteomics, metabolomics) to map interaction networks. Use CRISPR-Cas9 gene editing to validate target pathways. For kinetic studies, apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Ensure ethical compliance by referencing FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Example Workflow :

     Hypothesis → Target Identification → Knockout Models → Phenotypic Screening → Pathway Validation  

Q. How should researchers address reproducibility challenges in Aervitrin synthesis?

  • Methodological Answer : Adopt open-science practices by publishing detailed synthetic protocols in supplementary materials, including reaction temperatures, catalyst loadings, and purification steps. Use peer-review platforms like Beilstein Journal of Organic Chemistry to share troubleshooting logs for failed attempts. Cross-reference spectral data with public databases (e.g., PubChem) .

Q. What strategies mitigate bias in preclinical toxicity assessments of Aervitrin?

  • Methodological Answer : Implement blinded study designs and randomized control trials (RCTs). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define endpoints. Validate findings through independent lab replication and transparent reporting per ARRIVE guidelines .

Data Analysis & Reporting

Q. How to structure a publication-ready dataset for Aervitrin’s pharmacokinetic properties?

  • Methodological Answer : Organize data into tables with headers: Parameter (e.g., Cₘₐₓ, Tₘₐₓ), Mean ± SD, Statistical Test Used. Use tools like PRISMA for systematic reviews or Galaxy for computational reproducibility. Archive raw data in FAIR-aligned repositories (e.g., Zenodo) .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of Aervitrin?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate IC₅₀ values. Use Kaplan-Meier survival analysis for longitudinal studies. For multi-variate datasets, employ machine learning algorithms (PCA, clustering) to identify outlier responses .

Ethical & Methodological Frameworks

Q. How to align Aervitrin research with ethical guidelines for human subject studies?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with explicit inclusion/exclusion criteria (PICOT). For biomarker studies, ensure informed consent and data anonymization per GDPR or HIPAA standards. Reference the Belmont Report for risk-benefit analyses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.